Neocaesalpin L

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

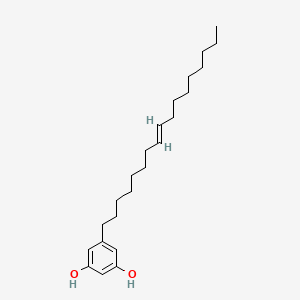

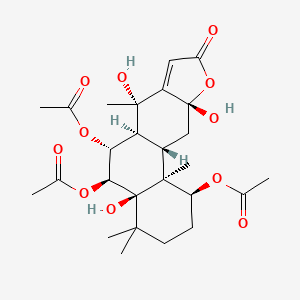

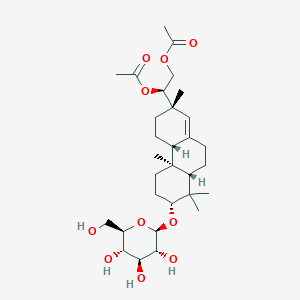

Neocaesalpin L is a cassane-type diterpenoid . It has been isolated from Caesalpinia minax, a plant species found in tropical and subtropical regions .

Synthesis Analysis

The synthesis of Neocaesalpin L involves an intermolecular Diels-Alder reaction that rapidly assembles the target framework from commercial materials . A carefully orchestrated sequence of oxidations secures the desired oxygenation pattern .Molecular Structure Analysis

The molecular structure of Neocaesalpin L was elucidated on the basis of 1D- and 2D-NMR, MS, and circular dichroism (CD) analysis . It contains a total of 76 bonds, including 40 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 4 esters (aliphatic), 3 hydroxyl groups, and 2 tertiary .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Neocaesalpin L include an intermolecular Diels–Alder reaction and a sequence of oxidations . A novel mercury (II)-mediated furan oxidation is used for the late-stage release of the characteristic butenolide .Physical And Chemical Properties Analysis

Neocaesalpin L has a molecular weight of 524.6 g/mol . It has 3 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 524.22576196 g/mol . It has a topological polar surface area of 166 Ų .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Neocaesalpin L, derived from the Caesalpinia species, has been studied for its anti-inflammatory effects. This compound is part of the cassane-type diterpenoids, which are known for their biological activities, including the potential to reduce inflammation. The anti-inflammatory properties of Neocaesalpin L could be beneficial in the treatment of chronic inflammatory diseases and may provide a natural alternative to synthetic anti-inflammatory drugs .

Antimalarial Activity

The cassane-type diterpenoids, including Neocaesalpin L, have shown promise in antimalarial research. Their complex structure and the presence of a butenolide ring contribute to their potential as antimalarial agents. Research into Neocaesalpin L could lead to the development of new antimalarial medications, particularly important as resistance to current treatments continues to grow .

Antitumor and Anticancer Potential

Neocaesalpin L’s complex molecular structure has drawn attention for its antitumor properties. Studies suggest that it may interfere with the proliferation of cancer cells, making it a candidate for anticancer drug development. Its efficacy against specific types of cancer cells is an area of ongoing research, with the hope of finding new, more effective treatments .

Antiviral Capabilities

The search for new antiviral compounds is critical, especially in the wake of global pandemics. Neocaesalpin L, with its unique chemical composition, is being explored for its ability to inhibit viral replication. Its role in the synthesis of heavily oxidized cassane-type diterpenoids could be key in developing novel antiviral therapies .

Antimicrobial Effects

Neocaesalpin L is part of a group of natural products that exhibit antimicrobial activity. This makes it valuable in the fight against antibiotic-resistant bacteria. Its application in creating new antibiotics or as a supplement to existing treatments could be significant in managing bacterial infections .

Antioxidant Properties

Oxidative stress is a factor in many diseases, and antioxidants play a crucial role in mitigating this stress. Neocaesalpin L’s antioxidant effects are being researched for their potential to protect cells from oxidative damage. This could have implications for the treatment of neurodegenerative diseases, cardiovascular diseases, and aging-related conditions .

Safety and Hazards

Safety data for Neocaesalpin L suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions for research on Neocaesalpin L could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is also needed to explore its potential therapeutic applications, especially its antiproliferative activity against cancer cells .

Wirkmechanismus

Target of Action

Neocaesalpin L is a cassane-type diterpenoid . Cassane-type diterpenoids have been reported to have various biological properties, including anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects . .

Mode of Action

Cassane-type diterpenoids, the family to which neocaesalpin l belongs, are known for their diverse biological activities, suggesting they interact with multiple targets .

Biochemical Pathways

Given the broad range of biological activities associated with cassane-type diterpenoids, it can be inferred that multiple pathways may be influenced .

Result of Action

Cassane-type diterpenoids are known to exhibit anti-inflammatory, antimalarial, antitumor, antiviral, antimicrobial, and antioxidant effects .

Action Environment

It’s worth noting that cassane-type diterpenoids are isolated from medicinal plants of the genus caesalpinia, which comprises approximately 100 species and is commonly found in tropical and subtropical regions .

Eigenschaften

IUPAC Name |

[(1S,4aR,5S,6R,6aS,7S,10aR,11aS,11bS)-5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O11/c1-12(27)34-17-8-9-22(4,5)26(33)21(36-14(3)29)20(35-13(2)28)19-15(23(17,26)6)11-25(32)16(24(19,7)31)10-18(30)37-25/h10,15,17,19-21,31-33H,8-9,11H2,1-7H3/t15-,17-,19-,20+,21-,23-,24+,25+,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWMFXBPLWSUMS-UPCXZGNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-ethyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1150753.png)